N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide
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Description
N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C22H24F4N2O3 and its molecular weight is 440.439. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
The synthesis and evaluation of analgesic properties have been a significant focus. For example, the development of compounds with short-acting analgesic effects for potential use in outpatient surgical procedures highlights the versatility of piperidine derivatives in pharmacology (Lalinde et al., 1990). The compound's design for short duration of action makes it an excellent candidate for clinical evaluation in settings where rapid recovery is required.
Molecular Docking and Enzyme Inhibitory Activities
Another research application involves molecular docking and evaluation of enzyme inhibitory activities. The synthesis of novel compounds through conventional and microwave-assisted synthesis and their subsequent evaluation against enzymes like carbonic anhydrase and cholinesterases demonstrates the compound's potential in developing new therapeutic agents (Virk et al., 2018). These studies indicate the usefulness of such compounds in exploring new treatments for diseases involving these enzymes.
Gastric Acid Antisecretory Activity
Research into antisecretory activity against histamine-induced gastric acid secretion highlights the potential of related compounds in treating conditions like ulcers. The identification of potent activities and the discussion of structure-activity relationships provide insights into the design of new therapeutic agents for gastric-related ailments (Ueda et al., 1991).
Anticonvulsant Activity Evaluation
The evaluation of new acetamides for their anticonvulsant activity in various seizure models underlines the importance of piperidine derivatives in neuropharmacology. The discovery of compounds with significant protection in animal models of epilepsy and their potential mechanisms of action contribute to the understanding and development of new treatments for epilepsy (Obniska et al., 2015).
DNA and Protein Binding Studies
Studies on the interaction of novel paracetamol derivatives with DNA and proteins shed light on the multifaceted roles these compounds can play in molecular biology and drug design. The ability to bind with calf thymus DNA and bovine serum albumin through various interactions suggests potential applications in targeting specific molecular pathways (Raj, 2020).
Calcium-Channel Blocking and Antihypertensive Activity
The synthesis and evaluation of compounds as calcium-channel blockers and antihypertensive agents demonstrate the potential of these molecules in cardiovascular research. The detailed analysis of structure-activity relationships and their effects on blood pressure in animal models highlights the therapeutic potential of such compounds in treating hypertension (Shanklin et al., 1991).
Properties
IUPAC Name |
N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-[4-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F4N2O3/c1-30-20-7-2-15(12-19(20)23)13-28-10-8-17(9-11-28)27-21(29)14-31-18-5-3-16(4-6-18)22(24,25)26/h2-7,12,17H,8-11,13-14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGXAXZGPRVUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)COC3=CC=C(C=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.